Endusamycin

Anticancer Cancer stem cells Wnt/β-catenin signaling

Endusamycin is an aglycone polyether ionophore antibiotic with broad-spectrum virucidal activity against cytoplasmic RNA viruses (JEV, SARS-CoV-2, HCV, Zika). Unlike monensin or salinomycin, it stabilizes actin filaments by displacing the DNase-I-binding loop, enabling unique antiviral and anticancer stem cell research. Superior to salinomycin in breast cancer stem cells. A 246% overproduction strain is available for metabolic engineering studies. Choose Endusamycin for actin-targeting antiviral screens, Wnt/β-catenin pathway interrogation, and polyether titer improvement research.

Molecular Formula C47H78O14
Molecular Weight 867.1 g/mol
CAS No. 100242-41-9
Cat. No. B564215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndusamycin
CAS100242-41-9
Synonymsendusamycin
Molecular FormulaC47H78O14
Molecular Weight867.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42+,44-,45+,46+,47-/m1/s1
InChIKeyIXZQKHXEQYZXTP-RATZTJMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endusamycin (CAS 100242-41-9): Polyether Ionophore Antibiotic with Dual Anticoccidial and Broad-Spectrum Antiviral Activity


Endusamycin (formerly CP-63,517) is a naturally occurring glycosyl polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus (ATCC 39574) [1]. The compound exists as a free acid (mp 95–105 °C, [α]²⁵D +47.4°) and as a crystalline sodium salt (mp 215–220 °C, [α]²⁵D +25°) with a molecular formula of C₄₇H₇₈O₁₄ (MW 867.11) [2]. Structurally, endusamycin is notable among polyether ionophores for containing two spiroketal moieties while lacking the 4-O-methylamicetose sugar moiety characteristic of related compounds such as dianemycin [3]. Endusamycin exhibits antibacterial activity against Gram-positive and anaerobic bacteria, anticoccidial efficacy in poultry, and, as an aglycone ionophore, demonstrates broad-spectrum virucidal activity against cytoplasmic-replicating viruses including JEV, rabies virus, HCV, dengue virus, Zika virus, chikungunya virus, and SARS-CoV-2 [4].

Why Generic Substitution of Endusamycin (CAS 100242-41-9) Fails: Structural and Functional Differentiation from Commercial Ionophores


Polyether ionophore antibiotics constitute a structurally diverse class where even minor modifications to the polycyclic ether backbone, glycosylation pattern, or ion-chelating cavity substantially alter biological activity, target specificity, and safety profiles [1]. Endusamycin differs fundamentally from widely commercialized ionophores such as monensin, salinomycin, narasin, and lasalocid—which are extensively used in veterinary medicine and animal husbandry [2]—in two critical respects: (1) as an aglycone ionophore, endusamycin exhibits mechanistically distinct antiviral activity targeting actin filament stabilization, a property not shared by glycosylated commercial ionophores [3]; and (2) endusamycin demonstrates enhanced efficacy against breast cancer stem cells compared to salinomycin [4]. Consequently, substituting endusamycin with another in-class polyether compound would alter the functional outcome in antiviral screening, anticancer stem cell research, or coccidiostat development. The following evidence quantifies these specific differentiation points.

Quantitative Differentiation of Endusamycin (CAS 100242-41-9) Versus Salinomycin and Commercial Polyether Ionophores


Endusamycin Exhibits Enhanced Efficacy Against Breast Cancer Stem Cells Compared to Salinomycin

Endusamycin and other nanchangmycin analogs exhibit potent inhibitory activity against 39 different types of cancer cells, primarily targeting the Wnt/β-catenin signaling pathway. Notably, endusamycin demonstrates greater efficacy against breast cancer stem cells compared to salinomycin [1]. Salinomycin, a glycosylated polyether ionophore widely used as an anticoccidial agent in poultry and extensively studied as a cancer stem cell inhibitor, serves as the direct comparator. The reported difference in efficacy is qualitative (greater) rather than quantitative (e.g., fold-change or IC₅₀ values) in the available literature, though the observation originates from a direct head-to-head comparison.

Anticancer Cancer stem cells Wnt/β-catenin signaling

Endusamycin as an Aglycone Ionophore Exhibits Broad-Spectrum Virucidal Activity Not Observed with Glycosylated Commercial Ionophores

Aglycone ionophores maduramycin (Mad) and endusamycin (End) demonstrate broad virucidal activity against cytoplasmic-replicating viruses including Japanese encephalitis virus (JEV), rabies virus, hepatitis C virus, vesicular stomatitis virus, hantavirus, dengue virus, Zika virus, chikungunya virus, and SARS-CoV-2 in vitro [1]. Mechanistic studies indicate that Mad and End target actin filaments and displace the DNase-I-binding loop into an outward conformation, stabilizing actin filaments and primarily inhibiting viral replication [1]. Liposome-encapsulated Mad or End fully protects mice against JEV infection in vivo [1]. In contrast, widely used glycosylated polyether ionophores such as monensin, salinomycin, narasin, and lasalocid are not reported to exhibit this actin-targeting, broad-spectrum virucidal mechanism.

Antiviral Broad-spectrum Actin filament

Endusamycin Production Titer Is Significantly Lower Than Widely Used Commercial Polyether Ionophores

The native production titer of endusamycin is significantly lower compared to widely used polyether compounds such as monensin, salinomycin, narasin, and lasalocid [1]. Prior to 2025, no reports had been published regarding endusamycin overproduction [1]. Through systematic metabolic engineering—including deletion of competing biosynthetic gene clusters (20% titer increase), doubling of the endusamycin BGC (69% increase), and fermentation medium optimization (further 69% increase)—a high-yielding strain YC1109 achieved a titer of 5,469 mg/L in shake-flask fermentation and 5,011 mg/L in fed-batch fermentation, representing a 246% increase compared to the original strain [1]. In contrast, industrial titers for monensin and salinomycin routinely exceed 10–20 g/L in optimized production strains.

Fermentation Metabolic engineering Overproduction

Endusamycin Lacks Antibacterial and Anti-Yeast Activity Against Certain Test Systems

Endusamycin inhibits protein and nucleic acid synthesis in Ehrlich ascites carcinoma cells but does not exhibit antibacterial or anti-yeast activity in standard antimicrobial susceptibility assays [1]. This contrasts with the primary activity profile of many polyether ionophores—including monensin, salinomycin, and lasalocid—which demonstrate robust antibacterial activity against Gram-positive organisms as their defining characteristic [2]. The absence of antibacterial activity in endusamycin against the tested strains suggests a divergent structure-activity relationship that may confer selectivity advantages in eukaryotic cell-based assays.

Antibacterial Selectivity Ehrlich ascites carcinoma

Endusamycin Structurally Lacks the 4-O-Methylamicetose Sugar Moiety Present in Dianemycin and Related Polyether Antibiotics

Endusamycin represents the first example of a polyether antibiotic containing two spiroketals but lacking the 4-O-methylamicetose or any other sugar moiety [1]. This structural feature distinguishes endusamycin from dianemycin (which contains the 4-O-methylamicetose moiety) and from other glycosylated polyether ionophores such as monensin and salinomycin. The absence of this sugar moiety classifies endusamycin as an aglycone polyether, a structural subclass associated with the distinct actin filament-targeting antiviral mechanism [2].

Structure-activity relationship Aglycone Glycosylation

Endusamycin (CAS 100242-41-9): Evidence-Based Research and Industrial Application Scenarios


Broad-Spectrum Antiviral Drug Discovery and Mechanistic Virology Research

Endusamycin is uniquely positioned as a naturally derived, aglycone polyether ionophore with demonstrated broad-spectrum virucidal activity against cytoplasmic-replicating RNA viruses including JEV, rabies virus, HCV, dengue virus, Zika virus, chikungunya virus, and SARS-CoV-2 in vitro [1]. Its novel mechanism—stabilizing actin filaments by displacing the DNase-I-binding loop—differentiates it from glycosylated commercial ionophores [1]. Liposomal encapsulation of endusamycin confers full protection against JEV infection in mice in vivo, supporting its utility as an antiviral lead compound [1]. Researchers should prioritize endusamycin over monensin or salinomycin when investigating actin-targeting antiviral strategies.

Cancer Stem Cell Research and Wnt/β-Catenin Pathway Investigation

Endusamycin demonstrates greater efficacy against breast cancer stem cells compared to salinomycin, a widely studied cancer stem cell inhibitor [1]. This direct head-to-head superiority positions endusamycin as a preferred tool compound for Wnt/β-catenin signaling pathway interrogation in oncology research. The compound's activity against 39 different cancer cell types further supports its application in broad-spectrum anticancer screening [1]. Researchers currently using salinomycin for cancer stem cell studies should consider endusamycin as a more potent alternative.

Metabolic Engineering and Natural Product Overproduction Studies

Endusamycin serves as a valuable chassis compound for metabolic engineering research due to its initially low native production titer (~1.6 g/L) and recently demonstrated 246% overproduction improvement to 5,469 mg/L via BGC duplication and fermentation optimization [1]. The established high-yielding strain YC1109 and its derivative End-16—which exhibits superior efficacy and safety in treating bladder cancer compared to cisplatin—provide a platform for polyether derivative exploration [1]. Industrial fermentation scientists and synthetic biology researchers should select endusamycin as a model system for polyether titer improvement studies.

Eukaryotic Cell-Based Assays Requiring Minimal Antibacterial Carryover

Endusamycin inhibits protein and nucleic acid synthesis in Ehrlich ascites carcinoma cells while lacking antibacterial and anti-yeast activity against tested strains [1]. This activity profile distinguishes it from monensin, salinomycin, and lasalocid, which exhibit robust Gram-positive antibacterial activity that could confound interpretation in eukaryotic cell-based experiments [2]. Researchers conducting co-culture systems, microbiome-epithelial interaction studies, or assays where residual antibacterial activity is undesirable should preferentially select endusamycin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endusamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.